molecular formula C15H16N2O5S B11785086 Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

Cat. No.: B11785086
M. Wt: 336.4 g/mol
InChI Key: ROGHFIMDUITOAA-UHFFFAOYSA-N
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Description

Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is an organic compound that belongs to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with a phenyl group, a methylsulfonyl group, and an ethyl acetate moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridazine precursor with ethyl acetate under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.

    Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, which can modulate the activity of its targets. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these mechanisms.

Comparison with Similar Compounds

Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can be compared with other pyridazine derivatives to highlight its uniqueness. Similar compounds may include:

    4-(Methylsulfonyl)-6-oxo-3-phenylpyridazine: Lacks the ethyl acetate moiety, which may affect its reactivity and applications.

    Ethyl2-(4-(methylsulfonyl)-3-phenylpyridazin-1(6H)-yl)acetate: Similar structure but different substitution pattern, leading to distinct chemical properties.

    2-(4-(Methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the compound for specific applications.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 2-(4-methylsulfonyl-6-oxo-3-phenylpyridazin-1-yl)acetate

InChI

InChI=1S/C15H16N2O5S/c1-3-22-14(19)10-17-13(18)9-12(23(2,20)21)15(16-17)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3

InChI Key

ROGHFIMDUITOAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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